molecular formula C16H16BrN3O2 B2973165 N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide CAS No. 2415565-69-2

N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide

Cat. No.: B2973165
CAS No.: 2415565-69-2
M. Wt: 362.227
InChI Key: FKMHSIOXQZDTKC-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a brominated aromatic compound.

    Attachment of the Oxan-4-yl Group:

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to the carboxamide group using reagents such as ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity and can be studied for its effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include inhibition or activation of specific enzymes, binding to receptors, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
  • N-(4-Fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
  • N-(4-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide

Uniqueness

N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(4-bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-12-1-3-13(4-2-12)20-16(21)15-9-14(18-10-19-15)11-5-7-22-8-6-11/h1-4,9-11H,5-8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMHSIOXQZDTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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